molecular formula C19H17NO4 B3938649 N-(3,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(3,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3938649
M. Wt: 323.3 g/mol
InChI Key: QMQYTXPREKVOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in medical research. This compound is commonly referred to as DMOCO and belongs to the class of chromene derivatives. The unique chemical structure of DMOCO has led to its investigation as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of DMOCO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. DMOCO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DMOCO has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). DMOCO has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

DMOCO has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent anti-inflammatory and anti-tumor properties, making it a useful tool for investigating the mechanisms of these diseases.
One limitation of DMOCO is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using DMOCO. Additionally, DMOCO has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on DMOCO. One area of interest is its potential use in the treatment of neurodegenerative diseases. DMOCO has been shown to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent for these diseases.
Another area of interest is the development of more potent and selective DMOCO analogs. By modifying the chemical structure of DMOCO, it may be possible to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, DMOCO is a chemical compound that has been extensively studied for its potential applications in medical research. It exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties and has been investigated for its potential use in the treatment of neurodegenerative diseases. While its mechanism of action is not fully understood, DMOCO has several advantages for use in lab experiments. Further research is needed to determine its safety and efficacy in humans and to develop more potent and selective analogs.

Scientific Research Applications

DMOCO has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. DMOCO has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11-7-8-14(9-12(11)2)20-18(21)15-10-13-5-4-6-16(23-3)17(13)24-19(15)22/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQYTXPREKVOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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N-(3,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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N-(3,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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N-(3,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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N-(3,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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N-(3,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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